molecular formula C13H17IO3 B8153315 (3-Iodo-benzyloxy)-acetic acid tert-butyl ester

(3-Iodo-benzyloxy)-acetic acid tert-butyl ester

Cat. No.: B8153315
M. Wt: 348.18 g/mol
InChI Key: ZEKNUMFEFCIGLC-UHFFFAOYSA-N
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Description

(3-Iodo-benzyloxy)-acetic acid tert-butyl ester is an organic compound that features an iodo-substituted benzyl ether linked to an acetic acid ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodo-benzyloxy)-acetic acid tert-butyl ester typically involves the following steps:

    Iodination of Benzyl Alcohol: Benzyl alcohol is first iodinated using iodine and a suitable oxidizing agent such as sodium hypochlorite or hydrogen peroxide.

    Formation of Benzyl Ether: The iodinated benzyl alcohol is then reacted with chloroacetic acid tert-butyl ester in the presence of a base like potassium carbonate to form the desired ester.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3-Iodo-benzyloxy)-acetic acid tert-butyl ester can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzyl ether moiety can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted benzyl ethers.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

Scientific Research Applications

(3-Iodo-benzyloxy)-acetic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its ability to undergo various chemical modifications.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Iodo-benzyloxy)-acetic acid tert-butyl ester involves its reactivity towards nucleophiles and electrophiles. The iodine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. The ester group can be hydrolyzed or reduced, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-benzyloxy)-acetic acid tert-butyl ester
  • (3-Chloro-benzyloxy)-acetic acid tert-butyl ester
  • (3-Fluoro-benzyloxy)-acetic acid tert-butyl ester

Uniqueness

(3-Iodo-benzyloxy)-acetic acid tert-butyl ester is unique due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to bromine, chlorine, or fluorine. This makes it more reactive in nucleophilic substitution reactions and provides distinct electronic properties that can influence the reactivity and stability of the compound.

Properties

IUPAC Name

tert-butyl 2-[(3-iodophenyl)methoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IO3/c1-13(2,3)17-12(15)9-16-8-10-5-4-6-11(14)7-10/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKNUMFEFCIGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCC1=CC(=CC=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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